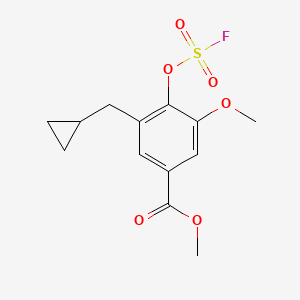
Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate, also known as MCFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MCFB is a member of the benzoate ester family and has a molecular formula of C16H17FO6S.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate has been the subject of several scientific studies due to its potential applications in the field of medicine. One study investigated the use of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate as a potential anticancer agent, demonstrating that it was effective in inhibiting the growth of cancer cells in vitro. Another study looked at the use of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate as an anti-inflammatory agent, showing that it was effective in reducing inflammation in animal models.
Wirkmechanismus
The mechanism of action of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate may exert its anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines that are involved in the inflammatory response.
Biochemical and Physiological Effects
Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate has been shown to have several biochemical and physiological effects in scientific studies. In addition to its anticancer and anti-inflammatory properties, Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate has also been shown to have antifungal and antibacterial properties. Furthermore, Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate has been shown to have a low toxicity profile, making it a potentially safe compound for use in medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. Additionally, Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate has shown promise in several different scientific applications, making it a versatile compound for use in research. However, one limitation of using Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate. One potential area of exploration is the use of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate as a potential treatment for fungal and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate, which may lead to the development of new drugs that target similar pathways. Finally, more studies are needed to investigate the potential side effects of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate and its long-term safety profile.
Conclusion
Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The synthesis method for Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate is relatively straightforward, and it has shown promise in several different scientific applications, including as an anticancer and anti-inflammatory agent. While more research is needed to fully understand the mechanism of action of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate and its potential side effects, it is clear that this compound has the potential to be a valuable tool in medical research.
Synthesemethoden
Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate can be synthesized through a multistep process that involves the reaction of 3-(cyclopropylmethyl)-4-fluorobenzoic acid with methanol and sulfuric acid, followed by the reaction with methoxyacetic acid and thionyl chloride. The resulting product is then treated with sodium hydroxide to yield Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate. The synthesis method for Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate is relatively straightforward and can be performed in a laboratory setting.
Eigenschaften
IUPAC Name |
methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO6S/c1-18-11-7-10(13(15)19-2)6-9(5-8-3-4-8)12(11)20-21(14,16)17/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBRKLCAGLRPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OS(=O)(=O)F)CC2CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

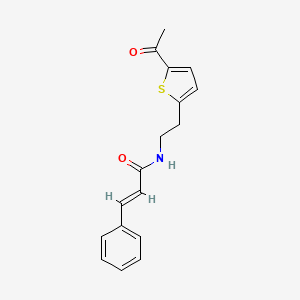

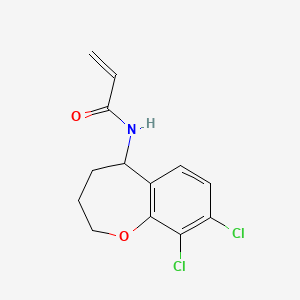
![1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2777199.png)

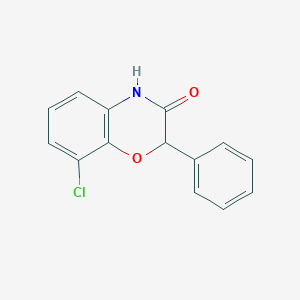

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide](/img/structure/B2777207.png)

![2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2777212.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2777214.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2777215.png)
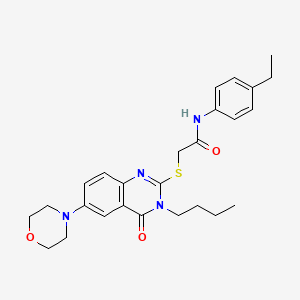
![(E)-3-(3-bromoanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2777218.png)